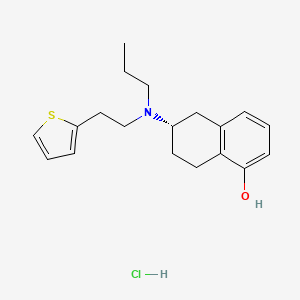

Rotigotine hydrochloride

Descripción

Propiedades

IUPAC Name |

(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXBONHIOKGWNU-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154792 | |

| Record name | Rotigotine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125572-93-2 | |

| Record name | Rotigotine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125572-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rotigotine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125572932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rotigotine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6S)-6-{propyl[2-(2-thienyl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROTIGOTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q1W9573L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rotigotine hydrochloride mechanism of action in Parkinson's disease

An In-Depth Technical Guide on the Core Mechanism of Action of Rotigotine (B252) Hydrochloride in Parkinson's Disease

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta.[1][2] This neuronal degeneration leads to a deficiency in the neurotransmitter dopamine (B1211576) within the basal ganglia, resulting in the cardinal motor symptoms of bradykinesia, rigidity, resting tremor, and postural instability.[1] The primary therapeutic strategy for PD is dopamine replacement, aimed at restoring dopaminergic neurotransmission. Rotigotine is a non-ergoline dopamine agonist designed for this purpose.[1][3][4] Administered via a transdermal patch, it provides continuous drug delivery over a 24-hour period, which helps maintain stable plasma concentrations and offers a more physiological stimulation of dopamine receptors compared to oral medications.[3][4][5][6] This guide provides a detailed examination of the molecular and cellular mechanisms through which rotigotine exerts its therapeutic effects in Parkinson's disease.

Pharmacodynamics of Rotigotine

The pharmacodynamic profile of rotigotine is defined by its binding affinity and functional activity at a range of neurotransmitter receptors. Its primary mechanism is the direct stimulation of dopamine receptors, mimicking the action of endogenous dopamine.[1][4]

Receptor Binding Profile

Rotigotine exhibits a broad affinity for all five dopamine receptor subtypes (D1-D5), with a notable preference for the D3 receptor.[6][7][8] It also demonstrates significant affinity for specific serotonin (B10506) (5-HT1A) and adrenergic (α2B) receptors.[7][8] The binding affinities, expressed as inhibition constant (Ki) values from in vitro radioligand binding assays, are summarized in Table 1. A lower Ki value indicates a higher binding affinity.

| Table 1: Rotigotine Receptor Binding Affinities (Ki, nM) | |

| Receptor Subtype | Ki (nM) |

| Dopamine Receptors | |

| D3 | 0.71[7][8] |

| D4.2 | 3.9[7][8] |

| D5 | 5.4[7][8] |

| D4.7 | 5.9[7][8] |

| D2 | 13.5[7][8] |

| D4.4 | 15[7][8] |

| D1 | 83[7][8] |

| Serotonin Receptors | |

| 5-HT1A | 30[7][8] |

| Adrenergic Receptors | |

| α2B | 27[7][8] |

Functional Activity

Functional assays reveal that rotigotine acts as a full agonist at dopamine D1, D2, and D3 receptors.[7][9] Despite its lower binding affinity for the D1 receptor compared to D2-like receptors, it demonstrates high potency as a D1 agonist, distinguishing it from other non-ergoline dopamine agonists like ropinirole (B1195838) and pramipexole, which lack significant D1 activity.[9][10] Its functional profile also includes agonistic activity at 5-HT1A receptors and antagonistic activity at α2B adrenergic receptors.[3][7][8] The functional potencies are summarized in Table 2.

| Table 2: Rotigotine Functional Potency (pEC50) | |

| Receptor Subtype | pEC50 |

| D3 | 9.7[9] |

| D2 | 8.6 - 9.4[9] |

| D1 | 9.0[9] |

Core Mechanism of Action in Parkinson's Disease

The therapeutic efficacy of rotigotine in PD stems from its ability to stimulate dopamine receptors in the dopamine-depleted striatum. By acting on both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families, rotigotine helps to normalize the function of the basal ganglia motor circuit.

D2-Like Receptor Signaling Pathway

The primary motor benefits of dopamine agonists are largely attributed to the activation of D2 receptors. D2-like receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Upon activation by rotigotine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of Protein Kinase A (PKA) and subsequently alters the phosphorylation state and activity of various downstream effector proteins, including ion channels and transcription factors, ultimately leading to an inhibitory effect on the neuron.

Caption: Rotigotine-activated D2-like receptor signaling cascade.

D1-Like Receptor Signaling Pathway

Unlike many other dopamine agonists, rotigotine also potently activates D1 receptors.[9][10] D1-like receptors couple to stimulatory G proteins (Gs/olf). Activation by rotigotine stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP activates PKA, which then phosphorylates downstream targets such as the protein phosphatase-1 inhibitor DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa). This signaling cascade ultimately enhances the excitability of striatal neurons in the "direct pathway" of the motor loop, contributing to the improvement of motor function.

Caption: Rotigotine-activated D1-like receptor signaling cascade.

Key Experimental Methodologies

The characterization of rotigotine's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. The following sections detail the protocols for two fundamental methods used in its pharmacological profiling.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Ki) of a drug for a specific receptor.[11][12][13] The principle involves competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound (rotigotine) for binding to the target receptor.

Experimental Protocol

-

Membrane Preparation:

-

Cells (e.g., CHO or HEK293) stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3) are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed, resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the BCA assay.[14] The membranes are then stored at -80°C until use.

-

-

Competition Binding Assay:

-

Assays are performed in 96-well plates in a final volume of 250 µL.[14]

-

To each well, add:

-

150 µL of the membrane preparation (containing a specific amount of protein, e.g., 5-20 µg).

-

50 µL of rotigotine at various concentrations (typically a serial dilution).

-

50 µL of a specific radioligand at a fixed concentration (e.g., [3H]SCH23390 for D1, [3H]raclopride for D2, or [3H]spiperone for D3).[9]

-

-

Total Binding wells contain membranes and radioligand only.

-

Non-specific Binding wells contain membranes, radioligand, and a high concentration of a known unlabeled antagonist to saturate the receptors.

-

-

Incubation and Filtration:

-

The plates are incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[14]

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), separating the bound radioligand from the unbound.[14]

-

The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Data Acquisition and Analysis:

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Specific Binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of rotigotine. A sigmoidal competition curve is generated.

-

The IC50 value (the concentration of rotigotine that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Experimental workflow for a radioligand binding assay.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the concentration of endogenous neurotransmitters, like dopamine, in the extracellular fluid of specific brain regions in freely moving animals.[15][16][17] This method can be used to assess how a drug like rotigotine affects dopamine release and metabolism in real-time.

Experimental Protocol

-

Surgical Implantation:

-

An adult male rat (e.g., Sprague-Dawley) is anesthetized.

-

Using a stereotaxic apparatus, a guide cannula is surgically implanted, targeting a specific brain region, such as the striatum.[18] The cannula is secured to the skull with dental cement.

-

The animal is allowed to recover from surgery for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe (with a semipermeable membrane of a specific molecular weight cutoff) is inserted through the guide cannula into the target brain region.[18]

-

The probe is connected to a microinfusion pump and perfused with an artificial cerebrospinal fluid (aCSF) solution at a low, constant flow rate (e.g., 1-2 µL/min).[16][18]

-

Neurotransmitters in the extracellular space diffuse across the probe's membrane into the aCSF, following the concentration gradient.

-

-

Sample Collection and Analysis:

-

The outflow from the probe (the dialysate) is collected at regular intervals (e.g., every 20 minutes) into vials, often held in a refrigerated fraction collector.[18]

-

A stable baseline of dopamine levels is established by collecting several samples before drug administration.

-

Rotigotine (or vehicle) is administered (e.g., subcutaneously to mimic transdermal delivery).

-

Dialysate collection continues for several hours post-administration to monitor changes in dopamine concentration.

-

The concentration of dopamine in each dialysate sample is quantified using a highly sensitive analytical method, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

-

Data Analysis:

-

Dopamine concentrations are typically expressed as a percentage of the average baseline concentration for each animal.

-

The data are plotted over time to visualize the effect of rotigotine on extracellular dopamine levels.

-

Statistical analysis is performed to determine the significance of the observed changes compared to the vehicle-treated control group.

-

Caption: Experimental workflow for an in vivo microdialysis study.

Conclusion

The core mechanism of action of rotigotine hydrochloride in Parkinson's disease is that of a broad-spectrum dopamine receptor agonist. It effectively stimulates D1-like and D2-like receptors within the basal ganglia, compensating for the endogenous dopamine deficit. Its high potency at D1, D2, and D3 receptors allows for a comprehensive dopaminergic stimulation that helps to rebalance (B12800153) the disrupted motor circuitry. Furthermore, its formulation as a transdermal patch provides continuous and stable drug delivery, a key feature that may help mitigate the motor complications associated with the pulsatile stimulation of oral dopamine therapies. The unique pharmacological profile of rotigotine, combining D1 and D2 receptor agonism, makes it a valuable agent in the management of Parkinson's disease.

References

- 1. What is the mechanism of Rotigotine? [synapse.patsnap.com]

- 2. Frontiers | Evidence That Substantia Nigra Pars Compacta Dopaminergic Neurons Are Selectively Vulnerable to Oxidative Stress Because They Are Highly Metabolically Active [frontiersin.org]

- 3. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Rotigotine transdermal system: a short review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scite.ai [scite.ai]

- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Dopamine Receptor Binding Affinity Profile of Rotigotine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dopamine (B1211576) receptor binding affinity profile of rotigotine (B252) hydrochloride, a non-ergoline dopamine agonist. The document is intended for researchers, scientists, and professionals in drug development seeking detailed information on the pharmacological characteristics of this compound.

Introduction to Rotigotine

Rotigotine is a dopamine agonist used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1] Its therapeutic effects are primarily attributed to its interaction with dopamine receptors in the brain, mimicking the action of endogenous dopamine.[1] Understanding the specific binding affinities and functional activity of rotigotine at each dopamine receptor subtype is crucial for elucidating its mechanism of action and for the development of novel dopaminergic therapies. This guide summarizes the quantitative binding data, details the experimental protocols used for these determinations, and visualizes the relevant signaling pathways and experimental workflows.

Dopamine Receptor Binding Affinity Profile

The binding affinity of rotigotine hydrochloride for the five human dopamine receptor subtypes (D1, D2, D3, D4, and D5) has been characterized through in vitro radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

Rotigotine exhibits a distinct binding profile, with a notably high affinity for the D3 receptor.[2][3] The compound also demonstrates significant affinity for D2, D4, and D5 receptors, and a lower, yet still relevant, affinity for the D1 receptor.[2][3]

Data Presentation: Quantitative Binding Affinity of Rotigotine

The following table summarizes the Ki values for rotigotine at human dopamine receptors as reported in the scientific literature.

| Receptor Subtype | Rotigotine Ki (nM) |

| D1 | 83[3] |

| D2 | 13.5[3] |

| D3 | 0.71[3] |

| D4 | 3.9 (D4.2), 5.9 (D4.7), 15 (D4.4)[3] |

| D5 | 5.4[3] |

Note: Variations in Ki values can be observed between different studies due to slight differences in experimental conditions.

Functional Activity at Dopamine Receptors

Beyond binding affinity, the functional activity of rotigotine determines its pharmacological effect. In functional assays, rotigotine has been demonstrated to be a full agonist at dopamine D1, D2, and D3 receptors, with a lower potency at D4 and D5 receptors.[4][5] This means that upon binding, rotigotine activates these receptors to elicit a cellular response similar to that of the endogenous ligand, dopamine. The rank order of potency in functional assays has been reported as D3 > D2L > D1=D5 > D4.4.[3]

Experimental Protocols: Radioligand Displacement Assay

The determination of rotigotine's binding affinity is typically achieved through competitive radioligand binding assays.[6] This technique measures the ability of an unlabeled compound (rotigotine) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

General Methodology

A representative protocol for a competitive radioligand binding assay to determine the Ki of rotigotine for a specific dopamine receptor subtype is outlined below.

4.1.1. Membrane Preparation

-

Source: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human recombinant dopamine receptor subtype of interest (D1, D2, D3, D4, or D5) or from brain tissue known to be rich in these receptors (e.g., striatum).[7]

-

Homogenization: Cells or tissues are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[7]

-

Centrifugation: The homogenate undergoes a series of centrifugations to isolate the membrane fraction. A low-speed spin removes large debris, followed by a high-speed spin to pellet the membranes.[8]

-

Washing and Storage: The membrane pellet is washed with fresh buffer and then resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) before being stored in aliquots at -80°C.[8]

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[8]

4.1.2. Radioligands

The choice of radioligand is critical and depends on the receptor subtype being investigated. Commonly used radioligands for dopamine receptor binding assays include:

Alternatively, [³H]rotigotine itself can be used as the radioligand to label all dopamine receptor subtypes.[4][9]

4.1.3. Binding Assay Protocol

-

Incubation Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled rotigotine.[8]

-

Total and Non-specific Binding:

-

Total Binding: Wells containing only the membrane preparation and the radioligand.

-

Non-specific Binding: Wells containing the membrane preparation, the radioligand, and a high concentration of a standard non-labeled antagonist (e.g., haloperidol (B65202) or sulpiride (B1682569) for D2/D3) to saturate all specific binding sites.[7]

-

-

Incubation: The plates are incubated for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[8]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. This step separates the receptor-bound radioligand from the free radioligand.[7][8]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

-

Radioactivity Measurement: The filters are dried, and the amount of radioactivity trapped on each filter is quantified using a liquid scintillation counter.[7]

4.1.4. Data Analysis

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of rotigotine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Dopamine Receptor Signaling Pathways

Rotigotine's function as a dopamine agonist is mediated through its activation of intracellular signaling cascades. Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

D1-like Receptor Signaling

D1-like receptors are coupled to the stimulatory G protein, Gs (or Golf in the striatum).[10][11] Activation of these receptors by an agonist like rotigotine initiates the following cascade:

-

Gs Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gs protein.

-

Adenylyl Cyclase Activation: The activated Gsα subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[11]

-

PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[11]

-

Downstream Effects: PKA then phosphorylates various downstream target proteins, such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), which in turn inhibits protein phosphatase 1 (PP1).[10][12] This cascade of events ultimately modulates neuronal excitability and gene expression.

D1-like Receptor Signaling Pathway Diagram

Caption: Agonist-induced D1-like receptor signaling cascade.

D2-like Receptor Signaling

D2-like receptors are coupled to the inhibitory G protein, Gi/o.[13] Their activation by rotigotine leads to an opposing effect on the adenylyl cyclase pathway:

-

Gi Activation: The agonist-bound receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gi protein.

-

Adenylyl Cyclase Inhibition: The activated Giα subunit inhibits the activity of adenylyl cyclase.[14][15]

-

cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of cAMP.

-

Reduced PKA Activity: The reduction in cAMP levels results in decreased PKA activity.

-

Downstream Effects: The βγ subunits of the Gi/o protein can also dissociate upon receptor activation and modulate the activity of other effectors, such as ion channels.

D2-like Receptor Signaling Pathway Diagram

Caption: Agonist-induced D2-like receptor signaling cascade.

Conclusion

This compound possesses a broad-spectrum dopamine receptor binding profile with high affinity, particularly for the D3 subtype. Its functional agonism at both D1-like and D2-like receptors contributes to its therapeutic efficacy. The data and methodologies presented in this guide provide a detailed foundation for researchers and drug development professionals working with this compound and in the broader field of dopamine receptor pharmacology. The visualization of the experimental workflow and signaling pathways offers a clear conceptual framework for understanding the molecular interactions of rotigotine.

References

- 1. What is the mechanism of Rotigotine? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. D2-like Dopamine and β-Adrenergic Receptors Form a Signalling Complex that Integrates Gs- and Gi-Mediated Regulation of Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The critical balance between dopamine D2 receptor and RGS for the sensitive detection of a transient decay in dopamine signal | PLOS Computational Biology [journals.plos.org]

An In-Depth Technical Guide to the Pharmacological Properties of Rotigotine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotigotine (B252) hydrochloride is a non-ergoline dopamine (B1211576) agonist with a unique pharmacological profile, acting on a broad spectrum of dopamine receptors as well as select serotonin (B10506) and adrenergic receptors. Formulated for transdermal delivery, it provides continuous and stable plasma concentrations, a key feature in the management of dopaminergic system disorders. This technical guide provides a comprehensive overview of the pharmacological properties of Rotigotine hydrochloride, including its mechanism of action, receptor binding affinity and functional activity, and pharmacokinetic profile. Detailed experimental protocols for key in vitro assays are also presented to aid in the understanding and replication of pivotal studies. Visual representations of its primary signaling pathways and a typical experimental workflow for its pharmacological characterization are included to facilitate a deeper understanding of its properties and evaluation process.

Mechanism of Action

This compound exerts its therapeutic effects primarily through its activity as a dopamine receptor agonist. It displays a broad affinity for all five dopamine receptor subtypes (D1-D5), with a notable preference for the D3 receptor.[1][2] Its mechanism of action in Parkinson's Disease (PD) is thought to involve the stimulation of dopamine receptors in the caudate-putamen region of the brain, thereby compensating for the loss of endogenous dopamine.[3] In Restless Legs Syndrome (RLS), the precise mechanism is not fully elucidated but is also believed to be related to its dopamine receptor agonism.[3]

Beyond its dopaminergic activity, Rotigotine also demonstrates antagonistic effects at α2B-adrenergic receptors and agonistic effects at serotonin 5-HT1A receptors.[1][2] It does not, however, exhibit activity at 5-HT2B receptors.[3] This multifaceted receptor interaction profile may contribute to its overall clinical efficacy.

Receptor Binding and Functional Activity

The interaction of Rotigotine with various neurotransmitter receptors has been extensively characterized through in vitro studies. The following tables summarize its binding affinities (Ki) and functional potencies (pEC50) at key human receptors.

Receptor Binding Affinity

The binding profile of this compound has been determined using standard radioligand binding assays.

| Receptor Subtype | Ki (nM) |

| Dopamine Receptors | |

| D3 | 0.71[1][2] |

| D2 | 13.5[1][2] |

| D1 | 83[1][2] |

| D4.2 | 3.9[1][2] |

| D4.4 | 15[1][2] |

| D4.7 | 5.9[1][2] |

| D5 | 5.4[1][2] |

| Serotonin Receptors | |

| 5-HT1A | 30[1][2] |

| Adrenergic Receptors | |

| α2B | 27[1][2] |

Table 1: In vitro receptor binding affinities (Ki) of this compound for human receptors.

Functional Activity

Functional assays, such as reporter gene assays, have been employed to determine the functional consequences of Rotigotine binding to its target receptors.

| Receptor Subtype | Functional Activity | pEC50 |

| Dopamine Receptors | ||

| D1 | Full Agonist | 9.0[4][5] |

| D2 | Full Agonist | 9.4 - 8.6[4][5] |

| D3 | Full Agonist | 9.7[4][5] |

| D4 | Agonist | - |

| D5 | Full Agonist | - |

| Serotonin Receptors | ||

| 5-HT1A | Agonist | - |

| Adrenergic Receptors | ||

| α2B | Antagonist | - |

Table 2: Functional activity and potency (pEC50) of this compound at various human receptors.

Experimental Protocols

Radioligand Binding Assays

The determination of Rotigotine's binding affinity (Ki values) for various receptors is typically conducted using competitive radioligand binding assays.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing the human receptor of interest (e.g., CHO or HEK293 cells).

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl, is used.

-

Incubation: A mixture containing the cell membranes, a specific radioligand (e.g., [3H]-Spiperone for D2/D3 receptors, [3H]-SCH23390 for D1/D5 receptors), and varying concentrations of this compound is incubated. Incubation is typically carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of Rotigotine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays (Reporter Gene Assay)

The functional activity of Rotigotine (agonist or antagonist properties and potency) is often assessed using reporter gene assays in recombinant cell lines.

General Protocol:

-

Cell Culture: A cell line (e.g., HEK293) co-transfected with the gene for the human receptor of interest and a reporter gene construct (e.g., luciferase or β-galactosidase under the control of a response element like CRE) is used.

-

Compound Treatment: Cells are treated with varying concentrations of this compound.

-

Incubation: The cells are incubated for a specific period (e.g., 4-6 hours) to allow for receptor activation and subsequent reporter gene expression.

-

Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

Data Analysis: The concentration of Rotigotine that produces 50% of the maximal response (EC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways affected by Rotigotine and a typical experimental workflow for its pharmacological characterization.

Caption: Primary signaling pathways of D1-like and D2-like dopamine receptors activated by Rotigotine.

Caption: A generalized experimental workflow for the pharmacological profiling of a drug candidate.

Pharmacokinetics

Rotigotine is formulated as a transdermal patch that provides continuous drug delivery over a 24-hour period, resulting in stable plasma concentrations. The absolute bioavailability from the transdermal system is approximately 37%.[3] Steady-state plasma concentrations are typically achieved within one to two days of daily application.[3] The pharmacokinetics of Rotigotine are dose-proportional.[3] The elimination half-life of unconjugated Rotigotine is approximately 5-7 hours.

Pharmacokinetics in Parkinson's Disease Patients

| Dose (mg/24h) | Cmax,ss (ng/mL) | Tmax,ss (h) | AUC0-24h,ss (ng·h/mL) |

| 8 | 1.35 | 16 (median) | 19.62 |

| 8 | 1.13 | - | 17.75 |

| 8 | 1.38 | - | - |

| 16 | - | - | - |

| 24 | 4.34 | - | - |

Table 3: Steady-state pharmacokinetic parameters of unconjugated Rotigotine in patients with Parkinson's Disease.[6]

Pharmacokinetics in Restless Legs Syndrome Patients

Pharmacokinetic parameters in patients with RLS are generally similar to those observed in healthy subjects and patients with Parkinson's Disease.[3] The transdermal patch provides stable plasma concentrations over the 24-hour dosing interval.

| Dose (mg/24h) | Apparent Total Body Clearance (CL/f; L/h) | Volume of Distribution at Steady State (Vss/f; L) |

| 0.5 | 676.86 | 5403.16 |

| 1 | 671.72 | 6220.79 |

| 2 | 937.56 | 7114.01 |

| 3 | 1088.77 | 6037.92 |

Table 4: Key pharmacokinetic properties of unconjugated Rotigotine in adolescent patients with moderate-to-severe idiopathic RLS.[7]

Conclusion

This compound is a non-ergoline dopamine agonist with a distinctive and broad pharmacological profile. Its high affinity and functional agonism at D1, D2, and particularly D3 dopamine receptors, coupled with its activity at serotonergic and adrenergic receptors, underlie its therapeutic utility in Parkinson's Disease and Restless Legs Syndrome. The transdermal delivery system ensures continuous and stable drug exposure, which is advantageous for managing chronic neurological conditions. The comprehensive data on its receptor binding, functional activity, and pharmacokinetics, supported by detailed experimental methodologies, provide a solid foundation for further research and clinical application of this compound. The visual representations of its signaling pathways and experimental characterization workflow offer valuable tools for researchers and drug development professionals in understanding and evaluating the multifaceted nature of Rotigotine's pharmacology.

References

- 1. An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rotigotine transdermal patch for the treatment of Parkinson's disease and restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rotigotine transdermal system: a short review - PMC [pmc.ncbi.nlm.nih.gov]

Rotigotine Hydrochloride: A Comprehensive Analysis of D1, D2, and D3 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotigotine (B252) hydrochloride is a non-ergoline dopamine (B1211576) agonist utilized in the management of Parkinson's disease and Restless Legs Syndrome.[1] Its therapeutic efficacy is intrinsically linked to its interaction with dopamine receptors in the brain.[1] This technical guide provides an in-depth analysis of the binding affinity and functional potency of rotigotine at dopamine D1, D2, and D3 receptors, offering a valuable resource for researchers and professionals in the field of drug development.

Rotigotine is characterized as a specific dopamine receptor agonist with a notable preference for the D3 receptor over the D2 and D1 receptors.[2][3] However, it is a potent agonist at all three of these receptor subtypes.[4][5][6] This broad-spectrum agonist activity at D1, D2, and D3 receptors distinguishes it from other dopamine agonists like ropinirole (B1195838) and pramipexole, which lack significant activity at the D1 receptor.[4][5]

Quantitative Receptor Binding and Functional Potency

The following tables summarize the quantitative data on rotigotine's binding affinities (Ki) and functional potencies (EC50/pEC50) at human dopamine D1, D2, and D3 receptors, as determined by various in vitro studies.

Table 1: Rotigotine Binding Affinities (Ki) at Dopamine Receptors

| Receptor Subtype | Ki (nM) | Reference |

| D1 | 83 | [2][3] |

| D2 | 13.5 | [2][3] |

| D3 | 0.71 | [2][3] |

Table 2: Rotigotine Functional Potency (pEC50) at Dopamine Receptors

| Receptor Subtype | pEC50 | Reference |

| D1 | 9.0 | [5] |

| D2 | 9.4 - 8.6 | [5] |

| D3 | 9.7 | [5] |

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols designed to characterize the pharmacological profile of compounds at specific receptor subtypes.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to determine the affinity of a drug for a receptor. These assays involve the use of a radiolabeled ligand (a molecule that binds to the receptor) and measuring the ability of the unlabeled drug (rotigotine) to displace the radioligand from the receptor.

The general workflow for a competitive radioligand binding assay is as follows:

Functional Assays

Functional assays are employed to determine the potency of a drug in eliciting a cellular response following receptor activation. For dopamine receptors, these assays often measure changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP), or utilize reporter gene systems.

A common method involves the use of reporter-gene assays in cell lines expressing the dopamine receptor of interest.

Dopamine Receptor Signaling Pathways

Rotigotine's agonist activity at D1, D2, and D3 receptors initiates distinct intracellular signaling cascades.

-

D1-like Receptors (D1 and D5): These receptors are typically coupled to the Gs alpha subunit of the G protein (Gs). Activation of D1-like receptors by an agonist like rotigotine leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

D2-like Receptors (D2, D3, and D4): These receptors are coupled to the Gi alpha subunit of the G protein (Gi). Agonist binding to D2-like receptors inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[5]

The following diagram illustrates the canonical signaling pathways for D1-like and D2-like dopamine receptors.

Conclusion

Rotigotine hydrochloride demonstrates a unique pharmacological profile as a potent agonist at dopamine D1, D2, and D3 receptors, with the highest affinity for the D3 subtype.[2][3] This comprehensive activity spectrum differentiates it from more selective D2/D3 agonists. The data and methodologies presented in this guide provide a foundational understanding for researchers and clinicians working with this compound, facilitating further investigation into its therapeutic mechanisms and potential applications.

References

- 1. What is the mechanism of Rotigotine? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis of Enantiomerically Pure Rotigotine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotigotine (B252) is a non-ergoline dopamine (B1211576) agonist primarily used in the management of Parkinson's disease and restless legs syndrome. The therapeutic efficacy of Rotigotine is attributed to the (S)-enantiomer, which possesses a higher affinity for dopamine D2 and D3 receptors. Consequently, the development of robust and efficient stereoselective synthetic routes to obtain enantiomerically pure (S)-Rotigotine hydrochloride is of paramount importance in the pharmaceutical industry. This technical guide provides a comprehensive overview of the principal synthetic pathways for producing enantiomerically pure Rotigotine hydrochloride, with a focus on chemoenzymatic methods, asymmetric catalysis, and classical resolution techniques. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate a deeper understanding and practical application of these methodologies.

Core Synthetic Strategies

The synthesis of enantiomerically pure this compound hinges on the stereoselective formation of the chiral amine intermediate, (S)-2-aminotetralin, or its derivatives. Three primary strategies have emerged as effective approaches to achieve this:

-

Chemoenzymatic Synthesis: This modern approach utilizes enzymes, specifically imine reductases (IREDs), to catalyze the asymmetric reduction of a prochiral imine, yielding the desired (S)-amine intermediate with high enantioselectivity.

-

Asymmetric Catalysis: This strategy employs a chiral catalyst, such as a chiral phosphoric acid, to direct the stereochemical outcome of a key reaction, typically a reductive amination, to produce the enantiomerically enriched amine.

-

Classical Resolution: This traditional method involves the synthesis of a racemic mixture of a key intermediate, which is then separated into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent.

The following sections will delve into the specifics of each of these pathways, providing detailed experimental procedures and comparative data.

Overall Synthesis Workflow

The general synthetic approach to this compound, regardless of the method used to establish chirality, involves the formation of the key aminotetralin core, followed by N-alkylation and O-demethylation, and finally, conversion to the hydrochloride salt.

Caption: Overall workflow for the synthesis of (S)-Rotigotine hydrochloride.

Pathway 1: Chemoenzymatic Synthesis via Imine Reductase (IRED)

This pathway utilizes an engineered imine reductase to achieve high enantioselectivity in the key reductive amination step. The use of biocatalysts offers mild reaction conditions and high specificity.[1][2][3][4][5]

Experimental Protocol:

Step 1: IRED-Catalyzed Reductive Amination of 5-Methoxy-2-tetralone [3]

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 8.0).

-

Add D-glucose (1.5 equivalents) and NADP⁺ (0.02 equivalents) to the buffer.

-

Introduce the engineered (S)-selective imine reductase (e.g., pIR-221, a variant of IR-36-M5 such as F260W/M147Y) and glucose dehydrogenase (GDH) for cofactor regeneration.[2][3][4]

-

Add 5-methoxy-2-tetralone (1 equivalent) to the mixture.

-

Add n-propylamine (2-10 equivalents) to initiate the reaction.

-

Reaction Execution: Seal the vessel and incubate at a controlled temperature (e.g., 30°C) with agitation for 24-48 hours. Monitor the reaction progress via HPLC or GC.

-

Work-up and Purification: Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, (S)-2-N-propylamino-5-methoxytetralin, is purified by column chromatography.

Step 2: N-Alkylation of (S)-2-N-propylamino-5-methoxytetralin [6]

-

Dissolve the purified (S)-2-N-propylamino-5-methoxytetralin in a suitable solvent such as toluene.

-

Add 2-thienylacetic acid and a reducing agent complex (e.g., sodium borohydride) to the solution.[7]

-

Heat the reaction mixture (e.g., 80-90°C) and monitor for completion.[7]

-

After cooling, perform an aqueous work-up and extract the product, (S)-2-[N-propyl-N-[2-(2-thienyl)ethyl]amino]-5-methoxy-1,2,3,4-tetrahydronaphthalene, with an organic solvent.

-

Purify the product by column chromatography.

Step 3: O-Demethylation [8][9][10][11]

-

Dissolve the N-alkylated intermediate in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78°C).

-

Slowly add a solution of boron tribromide (BBr₃) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction with methanol (B129727) and then water.

-

Neutralize the mixture and extract the Rotigotine free base with an organic solvent.

-

Purify the product by crystallization or chromatography.

Step 4: Formation of this compound [7][12][13]

-

Dissolve the purified Rotigotine free base in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

-

Add a solution of hydrochloric acid (e.g., in ethanol or isopropanol) dropwise until precipitation is complete.

-

Stir the mixture and then collect the solid by filtration.

-

Wash the solid with a cold solvent and dry under vacuum to yield (S)-Rotigotine hydrochloride.

Quantitative Data:

| Step | Product | Yield | Enantiomeric Excess (ee) | Reference(s) |

| Reductive Amination (IRED) | (S)-2-N-propylamino-5-methoxytetralin | 78% | 92% | [3] |

| Overall (Chemoenzymatic) | (S)-Rotigotine | 63% | 92% | [5] |

Pathway 2: Asymmetric Synthesis via Chiral Phosphoric Acid Catalysis

This pathway employs a chiral Brønsted acid, specifically a chiral phosphoric acid, to catalyze the asymmetric reductive amination of 5-methoxy-2-tetralone.[14]

Caption: Asymmetric synthesis of the chiral amine intermediate.

Experimental Protocol:

Step 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Reductive Amination [14]

-

To a solution of 5-methoxy-2-tetralone in a suitable solvent (e.g., toluene), add n-propylamine.

-

Add a Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) as the reducing agent.

-

Add a catalytic amount of a chiral phosphoric acid (e.g., a BINOL-derived phosphoric acid).

-

Stir the reaction mixture at a controlled temperature until the starting material is consumed.

-

Quench the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify the resulting (S)-2-N-propylamino-5-methoxytetralin by column chromatography.

-

The subsequent steps of N-alkylation, O-demethylation, and salt formation follow the procedures outlined in Pathway 1.

Quantitative Data:

| Step | Product | Yield | Enantiomeric Excess (ee) | Reference(s) |

| Asymmetric Reductive Amination | (S)-2-N-propylamino-5-methoxytetralin | >32% (overall) | High (not specified) | [14] |

Pathway 3: Classical Resolution of Racemic Intermediate

This traditional approach involves the synthesis of a racemic mixture of the key amine intermediate, followed by separation of the enantiomers using a chiral resolving agent.[5][15][16][17][18]

Experimental Protocol:

Step 1: Synthesis of Racemic 2-N-Propylamino-5-methoxytetralin [19]

-

Perform a reductive amination of 5-methoxy-2-tetralone with n-propylamine using a standard reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation).

-

After reaction completion, work-up and purify the racemic product.

Step 2: Chiral Resolution [15][20]

-

Dissolve the racemic 2-N-propylamino-5-methoxytetralin in a suitable solvent (e.g., ethanol or methanol).

-

Add a solution of the chiral resolving agent, such as (-)-dibenzoyl-L-tartaric acid, to the racemic mixture.

-

Heat the solution to dissolve the components completely and then allow it to cool slowly to induce crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Liberate the free amine from the purified diastereomeric salt by treatment with a base (e.g., sodium hydroxide (B78521) solution).

-

Extract the enantiomerically pure (S)-2-N-propylamino-5-methoxytetralin with an organic solvent.

-

The subsequent steps of N-alkylation, O-demethylation, and salt formation are carried out as described in Pathway 1.

Quantitative Data:

| Step | Product | Yield | Diastereomeric/Enantiomeric Purity | Reference(s) |

| Chiral Resolution | (S)-2-N-propylamino-5-methoxytetralin | - | >99% | [15] |

Conclusion

The synthesis of enantiomerically pure this compound can be successfully achieved through several distinct pathways. The chemoenzymatic approach offers high enantioselectivity under mild conditions and represents a green and sustainable option. Asymmetric catalysis with chiral phosphoric acids provides a direct route to the chiral intermediate, avoiding the need for resolution. Classical resolution, while a more traditional method, remains a viable and effective strategy. The choice of the optimal synthetic route will depend on various factors, including scalability, cost of reagents and catalysts, and desired purity levels. This guide provides the foundational knowledge and detailed protocols to enable researchers and drug development professionals to make informed decisions and effectively implement the synthesis of this important therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2010073124A2 - Processes for preparing highly pure rotigotine or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

- 7. US20110230541A1 - Process for the preparation of rotigotine - Google Patents [patents.google.com]

- 8. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 10. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 11. Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers [commonorganicchemistry.com]

- 12. EP2170323A2 - Crystalline rotigotine base and preparation process therefor - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. CN104130238A - Preparation method of rotigotine - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Synthesis of (-)-5-hydroxy-2-(N-propylamino)tetralin | Semantic Scholar [semanticscholar.org]

- 20. CN102143937B - Process for the preparation of optically active (s)-(-)-2-(n-propylamino)-5-methoxytetraline and (s)-(-)-2-(n-propylamino)-5-hydroxytetraline compounds - Google Patents [patents.google.com]

Rotigotine Hydrochloride and Alpha-Synuclein Aggregation: A Technical Guide to a Potential Indirect Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the potential effects of rotigotine (B252) hydrochloride on the aggregation of alpha-synuclein (B15492655), a key pathological hallmark of Parkinson's disease and other synucleinopathies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Disclaimer: There is currently no direct, published experimental evidence demonstrating that rotigotine hydrochloride inhibits or modulates the aggregation of alpha-synuclein in vitro or in vivo. The following guide synthesizes information on the known mechanisms of alpha-synuclein aggregation and clearance, the pharmacological action of rotigotine, and data from related D2/D3 dopamine (B1211576) agonists to propose a scientifically-grounded, hypothetical mechanism of action.

Introduction: The Challenge of Alpha-Synuclein Aggregation in Neurodegeneration

Alpha-synuclein is a presynaptic neuronal protein that, under pathological conditions, misfolds and aggregates into soluble oligomers and insoluble fibrils. These aggregates are the primary components of Lewy bodies and Lewy neurites, the characteristic pathological inclusions in Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. The accumulation of these alpha-synuclein aggregates is believed to be a central driver of neuronal dysfunction and death. Consequently, therapeutic strategies aimed at reducing alpha-synuclein aggregation are of significant interest.

Rotigotine is a non-ergoline dopamine agonist that is clinically approved for the treatment of Parkinson's disease and restless legs syndrome.[1] It has a high affinity for D3, D2, and D1 dopamine receptors. While its primary therapeutic effect in Parkinson's disease is attributed to the stimulation of dopamine receptors to compensate for the loss of dopaminergic neurons, its potential effects on the underlying pathology of alpha-synuclein aggregation have not been directly elucidated.

The Alpha-Synuclein Aggregation and Clearance Cascade

The aggregation of alpha-synuclein is a complex process that begins with the misfolding of the monomeric protein. These misfolded monomers can then self-assemble into small, soluble oligomers, which are considered to be the most neurotoxic species. Over time, these oligomers can further assemble into larger, insoluble fibrils that deposit in Lewy bodies.

The cell has two primary mechanisms for clearing misfolded and aggregated proteins like alpha-synuclein:

-

The Ubiquitin-Proteasome System (UPS): This system is primarily responsible for the degradation of soluble, monomeric, and small oligomeric forms of alpha-synuclein.

-

The Autophagy-Lysosome Pathway: This pathway, particularly macroautophagy and chaperone-mediated autophagy, is crucial for the clearance of larger alpha-synuclein oligomers and aggregates.

Dysfunction in either of these clearance pathways can lead to the accumulation of toxic alpha-synuclein species.

Evidence from a Related Dopamine Agonist: Pramipexole (B1678040)

While direct data on rotigotine is lacking, studies on pramipexole, another D2/D3 dopamine agonist, provide valuable insights into a potential mechanism of action.

Quantitative Data on the Effects of Pramipexole

The following tables summarize the quantitative findings from studies on pramipexole's effects on alpha-synuclein. It is important to note that these results are for pramipexole and not rotigotine, but they offer a basis for a hypothesized similar action due to their related pharmacological profiles.

| Experimental System | Treatment | Parameter Measured | Result | Reference |

| SH-SY5Y cells | MPP+ (1 mM) | Accumulation of cytosolic alpha-synuclein | Pramipexole (0.1-1 mM) significantly inhibited accumulation | [2] |

| SH-SY5Y cells | Proteasome inhibition | Phosphorylation of alpha-synuclein (Ser-129) | Pramipexole inhibited the increase in phosphorylated alpha-synuclein | [3] |

| Parkinson's disease patients | Pramipexole treatment | Relative expression of alpha-synuclein in serum exosomes | Significantly lower in the effective therapy group compared to the ineffective group | [4] |

Experimental Protocols for Key Cited Experiments

Inhibition of Alpha-Synuclein Accumulation in SH-SY5Y Cells [2]

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.

-

Induction of Alpha-Synuclein Accumulation: Cells are treated with 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin known to induce cellular stress and protein aggregation, at a concentration of 1 mM.

-

Treatment: Cells are co-treated with varying concentrations of pramipexole (e.g., 0.1-1 mM).

-

Cell Fractionation: After the treatment period, cells are harvested and subjected to subcellular fractionation to separate the cytosolic fraction from the organellar fraction.

-

Western Blot Analysis: The amount of alpha-synuclein in the cytosolic fraction is quantified using Western blotting with an antibody specific for alpha-synuclein.

Reduction of Alpha-Synuclein Phosphorylation [3]

-

Cell Culture: SH-SY5Y cells are maintained in standard culture conditions.

-

Inhibition of Proteasomal System: The ubiquitin-proteasome system is inhibited using a specific inhibitor to induce the accumulation of proteins, including phosphorylated alpha-synuclein.

-

Treatment: Cells are treated with pramipexole.

-

Western Blot Analysis: Cell lysates are analyzed by Western blotting using an antibody that specifically recognizes alpha-synuclein phosphorylated at serine-129. The total alpha-synuclein levels are also measured for normalization.

Hypothesized Mechanism of Action for Rotigotine on Alpha-Synuclein Aggregation

Based on its function as a D2/D3 dopamine receptor agonist and the evidence from related compounds, it is hypothesized that rotigotine may indirectly reduce the burden of alpha-synuclein aggregation through the modulation of cellular clearance pathways.

Proposed Signaling Pathways

Dopamine D2 and D3 receptors are known to be positive regulators of autophagy. [5] Activation of the D3 receptor, in particular, has been shown to induce autophagy through an mTOR-independent pathway that involves the activation of AMP-activated protein kinase (AMPK).[6] As autophagy is a critical pathway for the clearance of aggregated alpha-synuclein, its upregulation by rotigotine could lead to a reduction in toxic alpha-synuclein species.

Additionally, there is evidence linking D3 receptor signaling to the ubiquitin-proteasome system. Activation of the D3 receptor may promote the degradation of certain proteins by inhibiting deubiquitinating enzymes.[7] This could potentially enhance the clearance of monomeric and small oligomeric forms of alpha-synuclein.

Visualizing the Hypothesized Pathways

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways through which rotigotine may influence alpha-synuclein clearance.

Conclusion and Future Directions

While the direct impact of this compound on alpha-synuclein aggregation remains to be experimentally validated, a compelling hypothesis emerges from its known pharmacology and the effects of similar dopamine agonists. The potential for rotigotine to indirectly mitigate alpha-synuclein pathology by enhancing cellular clearance mechanisms, such as autophagy and proteasomal degradation, warrants further investigation.

Future research should focus on in vitro and in vivo studies designed to directly test this hypothesis. Key experiments would include:

-

In vitro aggregation assays: Assessing the effect of rotigotine on the kinetics of alpha-synuclein fibrillization using techniques like Thioflavin T fluorescence assays.

-

Cell-based models: Quantifying the levels of soluble and insoluble alpha-synuclein in neuronal cell lines overexpressing alpha-synuclein following treatment with rotigotine.

-

Animal models of synucleinopathy: Evaluating the impact of rotigotine administration on alpha-synuclein pathology, neuronal loss, and behavioral deficits in transgenic mouse models.

Such studies will be crucial to determine if rotigotine, in addition to its symptomatic benefits, possesses disease-modifying properties by targeting the core pathology of alpha-synuclein aggregation.

References

- 1. Rotigotine is safe and efficacious in Atypical Parkinsonism Syndromes induced by both α-synucleinopathy and tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Release and aggregation of cytochrome c and alpha-synuclein are inhibited by the antiparkinsonian drugs, talipexole and pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pramipexole reduces phosphorylation of α-synuclein at serine-129 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of pramipexole treatment on the α-synuclein content in serum exosomes of Parkinson's disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine Receptor Subtypes Differentially Regulate Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DRD3 (dopamine receptor D3) but not DRD2 activates autophagy through MTORC1 inhibition preserving protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine D3 receptor inhibits the ubiquitin-specific peptidase 48 to promote NHE3 degradation - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evidence for Rotigotine Hydrochloride in Animal Models of Restless Legs Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Restless Legs Syndrome (RLS), also known as Willis-Ekbom Disease, is a neurological disorder characterized by an irresistible urge to move the legs, typically accompanied by uncomfortable sensations. These symptoms often worsen during periods of rest and in the evening, leading to significant sleep disturbance and a diminished quality of life. The pathophysiology of RLS is not fully understood, but dysfunction in the dopaminergic system and impaired iron homeostasis in the central nervous system are considered key contributing factors. Rotigotine (B252) hydrochloride, a non-ergoline dopamine (B1211576) agonist delivered via a transdermal patch, has emerged as a therapeutic option for RLS. This technical guide provides a comprehensive overview of the preclinical evidence for Rotigotine in established animal models of RLS. We will delve into the detailed methodologies of key experiments, present quantitative data in structured tables for comparative analysis, and visualize the relevant biological pathways and experimental workflows.

Pharmacological Profile of Rotigotine

Rotigotine is a dopamine agonist with a broad affinity for dopamine receptor subtypes. Its continuous delivery via a transdermal patch ensures stable plasma concentrations over a 24-hour period, which is thought to be beneficial in managing the circadian nature of RLS symptoms.

Receptor Binding Affinity

In vitro binding assays have demonstrated Rotigotine's high affinity for a range of dopamine receptors, as well as for some serotonin (B10506) and adrenergic receptors. This multi-receptor profile may contribute to its therapeutic effects.

| Receptor Subtype | Ki (nM) |

| Dopamine D3 | 0.71 |

| Dopamine D2 | 13.5 |

| Dopamine D1 | 83 |

| Dopamine D4.2 | 3.9 |

| Dopamine D4.4 | 15 |

| Dopamine D4.7 | 5.9 |

| Dopamine D5 | 5.4 |

| Serotonin 5-HT1A | 30 |

| Adrenergic α2B | 27 |

| Table 1: In vitro receptor binding affinities (Ki) of Rotigotine for human recombinant receptors. |

Signaling Pathways

Rotigotine primarily exerts its effects by stimulating dopamine receptors, mimicking the action of endogenous dopamine. This activation initiates downstream signaling cascades that are crucial for motor control and sensory processing. The primary signaling pathway involves the Gαi/o-coupled D2 and D3 receptors, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. Its agonist activity at D1 receptors, which are Gαs/olf-coupled, would conversely stimulate adenyllate cyclase and increase cAMP. This complex interplay across different dopamine receptor subtypes likely contributes to the normalization of neuronal activity in the pathways implicated in RLS.

Preclinical Models of Restless Legs Syndrome

Due to the subjective nature of RLS symptoms, animal models aim to replicate key objective features of the disorder, such as periodic limb movements, sleep disturbances, and hyperactivity, often by inducing dopaminergic deficits or iron deficiency.

Genetically Modified Model: Btbd9 Mutant Mouse

Mice with a mutation in the Btbd9 gene, which has been associated with an increased risk of RLS in humans, exhibit some RLS-like phenotypes.

-

Animals: Male wild-type (WT) and Btbd9 mutant (MT) mice were used.

-

Housing: Mice were housed under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Surgical Implantation: Animals were implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor sleep and muscle activity.

-

Drug Administration: Rotigotine (1 and 3 mg/kg) or vehicle was administered subcutaneously (s.c.). In some experiments, serum from RLS patients or healthy controls was injected intraperitoneally prior to Rotigotine administration.

-

Data Acquisition: Continuous EEG/EMG recordings were performed to analyze sleep-wake states (wakefulness, NREM sleep, REM sleep) and leg muscle activity during NREM sleep.

-

Statistical Analysis: Two-way ANOVA and Student's t-test were used to compare between groups.[1]

In a study by Muramatsu et al. (2019), Rotigotine demonstrated a significant effect on sleep and muscle activity in Btbd9 mutant mice.[1]

| Treatment Group | Wakefulness (% of Total Time) | NREM Sleep (% of Total Time) | REM Sleep (% of Total Time) | Leg Muscle Activity during NREM Sleep (Normalized) |

| WT + Placebo + Vehicle | 45.8 ± 1.5 | 46.5 ± 1.2 | 7.7 ± 0.5 | 1.00 (Baseline) |

| WT + Placebo + Rotigotine (3 mg/kg) | 55.2 ± 2.1 | 38.9 ± 1.8 | 5.9 ± 0.6 | Not Reported |

| MT + RLS Serum + Vehicle | Not Reported | Not Reported | Not Reported | Increased vs. Healthy Serum |

| MT + RLS Serum + Rotigotine | Not Reported | Not Reported | Not Reported | Decreased vs. Vehicle |

| Table 2: Effects of Rotigotine on sleep parameters in wild-type mice and on leg muscle activity in Btbd9 mutant mice injected with serum from RLS patients. Data are presented as mean ± SEM. p < 0.05 compared to vehicle. Note: Specific quantitative values for all parameters in all experimental groups were not available in a tabular format in the source publication.[1] |

Neurotoxin-Induced Model: 6-Hydroxydopamine (6-OHDA) Lesioned Rat

-

Animals: Adult male Sprague-Dawley rats are typically used.

-

Surgical Procedure: Rats are anesthetized and placed in a stereotaxic frame. A unilateral injection of 6-OHDA is made into the MFB.

-

Behavioral Assessment: Rotational behavior is assessed following the administration of a dopamine agonist. An increase in contralateral rotations (away from the lesioned side) is indicative of dopamine receptor supersensitivity and is a measure of the efficacy of the dopamine agonist.

-

Drug Administration: Rotigotine can be administered via various routes, including intraperitoneal (i.p.) or subcutaneous (s.c.) injection, or through a slow-release formulation.

A study investigating continuous versus pulsatile administration of Rotigotine in 6-OHDA-lesioned rats reported the following rotational behavior.

| Treatment | Administration | Total Contralateral Rotations (over 2 hours) |

| Rotigotine (1 mg/kg) | Pulsatile (i.p., once daily) | Progressive increase with each administration |

| Rotigotine (1 mg/kg) | Continuous (s.c., every 24h) | Increased and reached a plateau after the second administration |

| Table 3: Effect of Rotigotine administration on rotational behavior in 6-OHDA-lesioned rats. Specific numerical data for each time point was not provided in a tabular format in the source publication.[3] |

Iron-Deficiency Model

Given the strong association between iron deficiency and RLS, animal models based on dietary iron restriction have been developed. These models exhibit some RLS-like behaviors, such as altered sleep patterns.

-

Animals: Typically, C57BL/6J mice are used.

-

Diet: After weaning, mice are placed on either an iron-deficient diet (e.g., 2-6 ppm iron) or a control iron-sufficient diet (e.g., ~50 ppm iron).

-

Duration: The diet is maintained for several weeks to induce a state of iron deficiency.

-

Behavioral/Physiological Assessment: Sleep-wake architecture is commonly assessed using EEG/EMG recordings. Locomotor activity can also be monitored.

-

Drug Administration: The effects of dopaminergic agents like Rotigotine can be evaluated following their administration.

While there is evidence that dietary iron deficiency in mice leads to increased wakefulness, particularly before the sleep-predominant period, specific quantitative data on the effects of Rotigotine in this model are not available in the cited literature.[4]

Discussion and Future Directions

The preclinical data available for Rotigotine hydrochloride provide a strong rationale for its use in the treatment of Restless Legs Syndrome. Its pharmacodynamic profile, characterized by a high affinity for D3 and D2 dopamine receptors, aligns with the current understanding of the central role of the dopaminergic system in RLS pathophysiology.

The study in Btbd9 mutant mice provides direct preclinical evidence for the efficacy of Rotigotine in a genetically relevant model of RLS. The observed reduction in leg muscle activity during sleep in these animals following Rotigotine administration is a significant finding.[1] However, the study also highlights the complexity of the interaction between genetic predisposition and other factors, as the RLS-like phenotype was exacerbated by the administration of serum from RLS patients.

The data from the 6-OHDA lesion model, while primarily focused on Parkinson's disease, confirms the potent postsynaptic dopaminergic activity of Rotigotine. The induction of contralateral rotations demonstrates its ability to stimulate dopamine receptors in a dopamine-depleted state, a key mechanism for its therapeutic action in RLS.

A notable gap in the current preclinical literature is the lack of specific, quantitative studies evaluating the effects of Rotigotine in the iron-deficiency model of RLS. Given the strong link between iron status and RLS, such studies would be highly valuable in further elucidating the mechanisms of action of Rotigotine and its potential to address this aspect of the disorder.

Future preclinical research should focus on:

-

Conducting comprehensive dose-response studies of Rotigotine in both the 6-OHDA and iron-deficiency models of RLS, with a focus on quantifying changes in locomotor activity, periodic limb movements, and sleep architecture.

-

Investigating the long-term effects of continuous Rotigotine administration in these models to assess the potential for augmentation, a known complication of long-term dopaminergic therapy.

-

Exploring the contribution of Rotigotine's activity at non-dopaminergic receptors (e.g., 5-HT1A and α2B) to its overall efficacy in RLS models.

References